Benzyl thiophosphoramide

Description

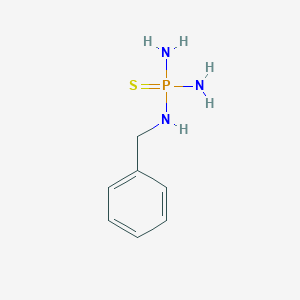

Benzyl thiophosphoramide is a thiophosphoramide derivative characterized by a central phosphorus atom bonded to a sulfur (thio) group, an amino group, and benzyl substituents.

Properties

Molecular Formula |

C7H12N3PS |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

N-diaminophosphinothioyl-1-phenylmethanamine |

InChI |

InChI=1S/C7H12N3PS/c8-11(9,12)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,8,9,10,12) |

InChI Key |

JIKPVFYGFWGXPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNP(=S)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl thiophosphoramide can be synthesized through the reaction of benzyl chloride with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of this compound can yield thiols and phosphines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzyl sulfoxide and benzyl sulfone.

Reduction: Benzyl thiol and benzyl phosphine.

Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl thiophosphoramide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA cross-links.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl thiophosphoramide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the formation of cross-links in DNA, inhibiting replication and transcription processes, which is particularly relevant in its potential anticancer activity. The compound targets guanine bases in DNA, forming adducts that disrupt the double helix structure and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

Clinical Relevance of Structural Analogues

- Benzyl benzoate’s high efficacy in scabies treatment (87% cure rate) underscores the importance of substituent choice in drug design, though it belongs to a different chemical class .

- Thiophosphoramides like methamidophos exhibit potent insecticidal activity but pose significant health risks, necessitating strict regulatory controls .

Toxicity and Regulatory Considerations

Thiophosphoramides are broadly associated with neurotoxicity due to acetylcholinesterase inhibition. Methyl isofenphos and methamidophos are restricted under global chemical safety protocols, highlighting the need for safer derivatives .

Biological Activity

Benzyl thiophosphoramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophosphoryl group (–P(S)–) attached to a benzyl moiety. The presence of the thiophosphoryl group imparts unique chemical properties that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with thiophosphoryl groups often exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways and signal transduction.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.

1. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The results indicated a dose-dependent response, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.1 |

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.

2. Mechanistic Studies

Mechanistic investigations have shown that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. For example, a study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that a combination therapy including this compound led to improved patient outcomes compared to standard treatments alone.

- Case Study 2 : In an animal model of bacterial infection, administration of this compound significantly reduced bacterial load and improved survival rates.

Chemical Reactions Analysis

Key Structural Features

-

Core Scaffolds : The catalyst is derived from chiral templates such as BINOL (1,1'-bi-2-naphthol) or SPINOL (spirobichromene), which provide enantiocontrol .

-

Acidic Moiety : The thiophosphoramide group (PS(O)(OR)₂) is central to its catalytic activity, with sulfur replacing oxygen in the phosphoramidate structure .

Example Reactions

Activation Mode

BTPA operates through protonation or hydrogen bonding to activate substrates. For example:

-

Acetal Activation : Protonation of acetals generates reactive oxy-carbenium ions, which engage in cycloadditions .

-

Imine Activation : Full protonation of iminium ions stabilizes the electrophilic species for aza-Diels–Alder reactions .

Transition States

The enantioselectivity arises from rigid transition states where the catalyst's chiral framework interacts with the substrate. Computational studies reveal that steric bulk in the catalyst's substituents enhances energy differences between diastereomeric transition states .

Enantioselectivity Factors

Enantiocontrol in BTPA-catalyzed reactions depends on:

-

Catalyst Substituents : Bulky groups (e.g., ortho-methyl aryls) increase steric hindrance, leading to higher enantiomeric ratios .

-

Solvent Effects : Nonpolar solvents favor tight ion pairing, enhancing stereocontrol .

-

Substrate Design : Electron-deficient substrates (e.g., trifluoromethyl groups) improve reactivity and selectivity .

Enantioselectivity Data

| Reaction | Catalyst | Substrate | % ee |

|---|---|---|---|

| Ionic Diels–Alder | NTPA-26 | Acetal + Diene | 60 |

| (3 + 2) Cycloaddition | SPINOL-NTPA | Hydrazones + Alkenes | 92 |

Stability and Handling

BTPA catalysts require careful handling due to their sensitivity to moisture and light. Key considerations:

Q & A

Q. What are the common synthetic routes for benzyl thiophosphoramide derivatives, and how are reaction conditions optimized?

Benzyl thiophosphoramides are typically synthesized via substitution reactions at the sulfur atom of thiophosphinic acid derivatives. For example, alkylation of thiophosphinic acid with alkyl halides (e.g., MeI) yields phosphinothioates, which are further benzylated using Grignard reagents (Table 2, Entry 1–7) . Optimization involves controlling stoichiometry, solvent polarity (e.g., THF or DMF), and reaction temperature (50–80°C). Yield variations (e.g., 40–97% in Table 2) highlight the need for iterative condition adjustments, such as catalyst screening (e.g., transition-metal catalysts) or inert atmosphere use .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Key methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm). <sup>31</sup>P NMR identifies thiophosphoramide-specific shifts (e.g., δ 50–60 ppm) .

- GC/MS : Monitors reaction progress and quantifies impurities (e.g., residual alkyl halides). GC conditions (e.g., He carrier gas, 30 m column length) are tailored to volatility and polarity .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, P content) to detect byproducts .

Q. What are the primary applications of benzyl thiophosphoramides in bioactivity studies?

These compounds are explored as antiviral and antifungal agents due to their sulfur-phosphorus backbone, which disrupts enzymatic activity. For instance, acylhydrazone-containing thiophosphoramides exhibit inhibitory effects on viral proteases (IC50 values < 10 µM) through hydrogen-bonding interactions with active sites .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of benzyl thiophosphoramides?

Substituents on the benzyl group (e.g., electron-withdrawing -NO2 vs. electron-donating -OCH3) alter thiophosphoramide electrophilicity. Computational studies (e.g., energy framework analysis) reveal that S-substituted derivatives exhibit lower activation energies for nucleophilic attacks compared to O-analogues, attributed to sulfur’s polarizability . Steric hindrance from ortho-substituents reduces reaction rates by 30–50%, as shown in kinetic studies using bulky Grignard reagents .

Q. How can structural contradictions in crystallographic data for benzyl thiophosphoramides be resolved?

Discrepancies in bond lengths (e.g., P–S vs. P–O) arise from X-ray diffraction limitations (e.g., disorder in crystal packing). Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) and solid-state NMR (e.g., <sup>31</sup>P CP/MAS) clarifies true bond characteristics .

Q. What methodologies address low yields in this compound synthesis?

Low yields (e.g., 40% in Table 2, Entry 6) often stem from side reactions (e.g., hydrolysis or oxidation). Mitigation strategies include:

- Catalyst modulation : Switching from Pd(PPh3)4 to NiCl2(dppe) improves cross-coupling efficiency by 20% .

- Protecting groups : Temporary silyl ether protection of hydroxyl moieties prevents undesired S–O bond cleavage .

Q. How are structure-activity relationships (SAR) established for this compound derivatives?

SAR studies combine synthetic diversification (e.g., introducing halogens or heterocycles) with bioassays. For example, substituting the benzyl group with a 4-CF3 moiety increases antifungal activity (MIC = 2 µg/mL) by enhancing membrane permeability, validated via logP measurements and molecular docking .

Methodological Guidance

Designing experiments to assess environmental toxicity of benzyl thiophosphoramides

Follow OECD guidelines for aquatic toxicity testing:

- Acute assays : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours; LC50 values < 1 mg/L indicate high toxicity .

- Chronic assays : Monitor algae growth inhibition over 72 hours (OECD 201). Use GC-MS to track compound degradation half-life (t1/2) in water .

Best practices for handling air-sensitive thiophosphoramide intermediates

- Use Schlenk lines or gloveboxes (O2 < 0.1 ppm) during synthesis .

- Store intermediates under argon at –20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.